molecular formula C14H18FN3O B11735029 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

1-(2-fluoroethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B11735029
M. Wt: 263.31 g/mol
InChI Key: KZELANPDXAELTM-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a fluoroethyl group, a methoxybenzyl group, and a methyl group attached to the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide under basic conditions.

    Attachment of the methoxybenzyl group: This can be done via a nucleophilic substitution reaction using 3-methoxybenzyl chloride.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl and methoxybenzyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating receptor activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(2-chloroethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
  • 1-(2-bromoethyl)-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
  • 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Comparison:

  • Fluoroethyl vs. Chloroethyl/Bromoethyl: The presence of a fluoroethyl group imparts different electronic and steric properties compared to chloroethyl or bromoethyl groups, potentially leading to variations in reactivity and biological activity.
  • Methoxybenzyl Position: The position of the methoxy group on the benzyl ring (e.g., 3-methoxy vs. 4-methoxy) can influence the compound’s overall properties, including its binding affinity to molecular targets.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

2-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C14H18FN3O/c1-11-9-17-18(7-6-15)14(11)16-10-12-4-3-5-13(8-12)19-2/h3-5,8-9,16H,6-7,10H2,1-2H3

InChI Key

KZELANPDXAELTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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